molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Numéro de catalogue: B1273709
Numéro CAS: 344566-78-5
Poids moléculaire: 301.4 g/mol
Clé InChI: QQKMRJBIMLSKQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Intermediate Role in Pharmaceutical Compounds

  • Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, compounds such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are synthesized using related structures as starting materials. These compounds have shown significance in the pharmaceutical industry, particularly in the synthesis of drugs like crizotinib, a notable example in this context (Kong et al., 2016).

Role in Synthesis of Anticancer Drugs

  • Derivatives of this compound have been utilized in the development of small molecule anticancer drugs. A study highlights the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, offering insights into the compound's potential in cancer treatment (Zhang et al., 2018).

Application in Nociceptin Antagonists Synthesis

  • The compound's derivatives have been used in the asymmetric synthesis of intermediates crucial for nociceptin antagonists. This demonstrates its versatility in synthesizing compounds with potential therapeutic uses, particularly in pain management (Jona et al., 2009).

Crystallographic Studies

  • Crystal structure analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant, both derivatives of this compound, has provided valuable insights into hydrogen and halogen bonds involving carbonyl groups. Such studies are significant for understanding molecular interactions and designing new compounds (Baillargeon et al., 2017).

Asymmetrical Synthesis Applications

  • Its derivatives have been employed in efficient and practical asymmetric syntheses, demonstrating its importance in producing enantiomerically pure compounds, a crucial aspect in pharmaceutical synthesis (Yang et al., 2009).

Involvement in Advanced Organic Synthesis

  • Additionally, the compound and its derivatives find applications in advanced organic synthesis processes, such as in the preparation of bicyclic carbamates, precursors to various alkaloid derivatives (Szakonyi et al., 2005).

Propriétés

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMRJBIMLSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383443
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344566-78-5
Record name tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A DMSO (25 mL, 0.1M) solution containing 4-N—BOC-aminopiperidine (500 mg, 2.5 mmol, 1.0 eq), 4-fluorobenzonitrile (303 mg, 2.5 mmol, 1.0 eq), and potassium carbonate (691 mg, 5.0 mmol, 2.0 eq) was heated to 100° C. for 18 h. The resulting mixture was cooled to RT, poured in H2O (ca 50 mL), and extracted (3×) with EtOAc. The combined extracts were washed (2×) with H2O, dried over MgSO4, and concentrated in vacuo. The resulting solid was used in the next step without further purification. Isolated 642 mg (2.13 mmol, 85% yield).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.